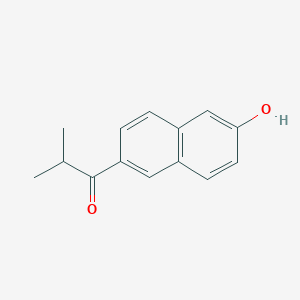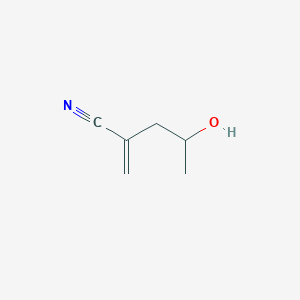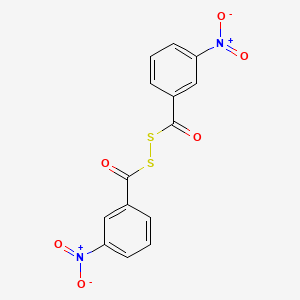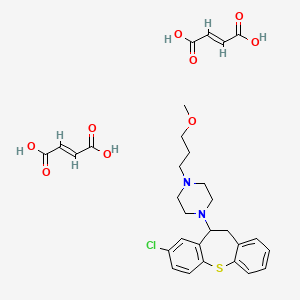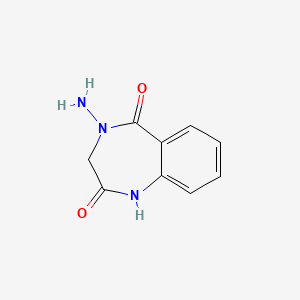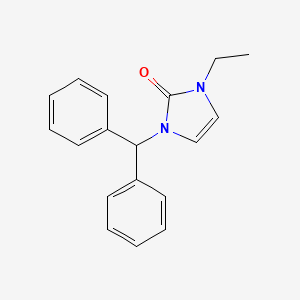
1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one is an organic compound characterized by its unique structure, which includes a diphenylmethyl group attached to an imidazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of diphenylmethane with ethyl isocyanate under controlled conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride, which facilitates the formation of the imidazolone ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium amide, various nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazolones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing synaptic transmission and exerting its therapeutic effects .
Comparación Con Compuestos Similares
Diphenylmethane: Shares the diphenylmethyl group but lacks the imidazolone ring.
Modafinil: Contains a diphenylmethyl group and is used as a wakefulness-promoting agent.
Diphenylmethanol: Similar structure but with a hydroxyl group instead of the imidazolone ring.
Uniqueness: 1-(Diphenylmethyl)-3-ethyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific combination of the diphenylmethyl group and the imidazolone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
101792-66-9 |
|---|---|
Fórmula molecular |
C18H18N2O |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
1-benzhydryl-3-ethylimidazol-2-one |
InChI |
InChI=1S/C18H18N2O/c1-2-19-13-14-20(18(19)21)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3 |
Clave InChI |
LCPQMTUGLBIMHL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)
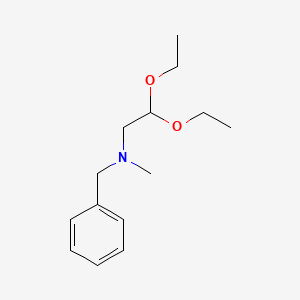
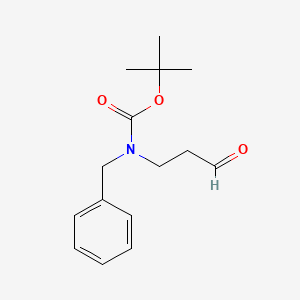
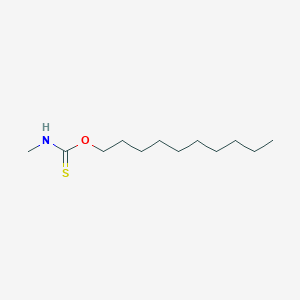
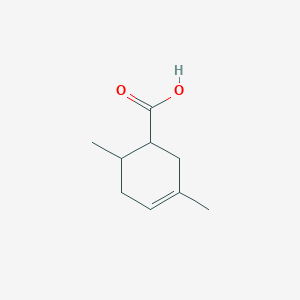
![Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate](/img/structure/B14342706.png)

